2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride
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Overview
Description
The compound “2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride” likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The “2-methyl” indicates a methyl group attached to the second carbon of the pyrazole ring. The “2-Hydroxy-2-acetic acid” part suggests the presence of a carboxylic acid functional group and a hydroxyl group on the second carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The methyl group could be introduced through a subsequent alkylation step. The carboxylic acid and hydroxyl groups might be introduced through further functional group interconversions .Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrazole ring with the attached methyl group, and the carboxylic acid and hydroxyl groups on the second carbon atom .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this compound could undergo various reactions typical of carboxylic acids, such as esterification or amide formation. The pyrazole ring might also undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds. The presence of the aromatic pyrazole ring might contribute to its stability .Scientific Research Applications
Polarography in Drug Degradation Studies
- Polarography techniques identified a product from the acidic degradation of cephalexin, demonstrating the utility of these methods in analyzing drug degradation products and potentially guiding the development of more stable pharmaceutical compounds (L. Núñez-Vergara, J. Squella, M. M. Silva, 1982).
Synthesis and Chemical Properties
- Research on the synthesis and properties of fatty acids with o-heterocycles in their structures, such as (2-Methyl-2H-chromen-2-yl)acetic acids, can provide insights into the synthesis and potential applications of compounds like 2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride (S. Yamaguchi, Koichi Takahashi, Y. Kawase, 1992).
Maillard Reaction Products
- The Maillard reaction between hydroxycinnamic acids and glucose/glycine was studied, leading to the identification of novel reaction products. Such research may inform the potential reactivity and applications of this compound in food chemistry or pharmaceuticals (D. Jiang, C. Chiaro, Pranava Maddali, K. S. Prabhu, D. Peterson, 2009).
Heterocyclic Compound Synthesis
- The acylation of amines and pyrazole with [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetyl chloride demonstrates methods for synthesizing diverse amides and pyrazoles, which is relevant for the development and functionalization of compounds including this compound (N. S. Arutjunyan, N. Hakobyan, L. A. Hakobyan, G. Gevorgyan, G. Panosyan, 2013).
Antimicrobial Activity of Heterocyclic Derivatives
- The preparation of new indole-containing heterocyclic substances from 2-arylhydrazononitriles and their antimicrobial activities against various bacteria and yeast highlight the potential biomedical applications of structurally related compounds like this compound (H. Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-8-4(2-3-7-8)5(9)6(10)11;/h2-3,5,9H,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSPJNDASBYSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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